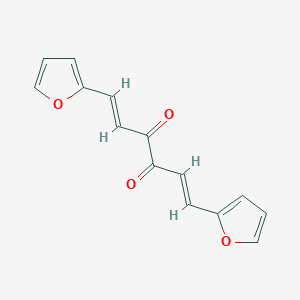

1,6-Di(furan-2-yl)hexa-1,5-diene-3,4-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10O4 |

|---|---|

Molecular Weight |

242.23 g/mol |

IUPAC Name |

(1E,5E)-1,6-bis(furan-2-yl)hexa-1,5-diene-3,4-dione |

InChI |

InChI=1S/C14H10O4/c15-13(7-5-11-3-1-9-17-11)14(16)8-6-12-4-2-10-18-12/h1-10H/b7-5+,8-6+ |

InChI Key |

NUOLJIJNXPXAID-KQQUZDAGSA-N |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)C(=O)/C=C/C2=CC=CO2 |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)C(=O)C=CC2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,6 Di Furan 2 Yl Hexa 1,5 Diene 3,4 Dione and Its Derivatives

Classic Condensation Reactions for the Formation of Di(hetero)arylhexa-1,5-diene-3,4-diones

The formation of the carbon-carbon bonds necessary to construct 1,6-di(furan-2-yl)hexa-1,5-diene-3,4-dione and related structures heavily relies on classic condensation reactions. These methods are foundational in organic synthesis for creating α,β-unsaturated carbonyl systems.

Base-Catalyzed Aldol (B89426) Condensation Approaches Utilizing 2,3-Butanedione (B143835) and Furan-2-carbaldehyde

The synthesis of this compound can be achieved via a double aldol condensation reaction. This approach involves the reaction of two equivalents of furan-2-carbaldehyde with one equivalent of 2,3-butanedione in the presence of a base. The base facilitates the deprotonation of the α-hydrogens of the 2,3-butanedione, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of furan-2-carbaldehyde. Subsequent dehydration steps lead to the formation of the conjugated diene-dione structure.

The efficiency of the aldol condensation is highly dependent on the reaction parameters. While specific studies on the target molecule are limited, extensive research on the condensation of furan-2-carbaldehyde (furfural) with other ketones provides valuable insights into optimizing these conditions.

Catalyst Selection: Solid base catalysts are often preferred as they can be easily separated from the reaction mixture. osti.gov Materials like magnesium-aluminum layered double hydroxide (B78521) (LDH) derived mixed oxides and supported alkali oxides (e.g., CaO/MgAl2O4) have demonstrated high activity in furfural (B47365) condensation reactions. osti.govmdpi.com The basicity of the catalyst is crucial; stronger basic sites can enhance the reaction rate but may also promote side reactions. researchgate.net

Temperature: Reaction temperature is a critical factor. For instance, in the condensation of furfural and 2-butanone, 120°C was found to be a suitable temperature to achieve high product selectivity over an LDH-derived catalyst. mdpi.com Generally, higher temperatures can increase reaction rates but may also lead to undesirable byproducts through polymerization or the Cannizzaro reaction, where two molecules of the aldehyde disproportionate to form an alcohol and a carboxylic acid. researchgate.net

Solvent Effects: The choice of solvent can influence both the reaction rate and selectivity. While some reactions are performed under solvent-free conditions, others may benefit from a solvent that can effectively dissolve the reactants and facilitate the interaction between the catalyst and the substrates.

Below is a table summarizing reaction conditions from analogous aldol condensations involving furfural, which can inform the synthesis of the target compound.

| Catalyst | Ketone Reactant | Temperature (°C) | Molar Ratio (Ketone:Furfural) | Key Finding |

| MgAl-LDH Derived Mixed Oxide | 2-Butanone | 120 | 5:1 | High conversion and selectivity to C9 products. mdpi.com |

| CaO/MgAl2O4 | Acetone | 100 | 10:1 | Highest reaction rates among tested catalysts. osti.govosti.gov |

| MgAl Mixed Oxide | Acetone | 55 | 10:1 | Catalyst performance is affected by furfural acidity. researchgate.net |

To enhance reaction yields and the purity of this compound, careful control over the optimized conditions is necessary. A significant challenge in reactions involving furfural is catalyst deactivation. This can occur due to the formation of 2-furoic acid via the Cannizzaro side reaction, which poisons the basic sites on the catalyst. osti.govosti.gov Furthermore, acidic impurities in the furfural feedstock can neutralize the catalyst. researchgate.net

Strategies to improve yields include:

Using a high molar ratio of the ketone (2,3-butanedione) to the aldehyde (furan-2-carbaldehyde) to favor the desired cross-condensation over aldehyde self-condensation.

Maintaining an optimal temperature to balance reaction rate and the formation of byproducts.

Selecting a catalyst with appropriate basicity and stability to resist deactivation.

By carefully managing these factors, the formation of the desired α,β-unsaturated diketone can be maximized while minimizing impurities.

Knoevenagel Condensation Strategies in the Synthesis of α,β-Unsaturated Ketones

The Knoevenagel condensation is a powerful and versatile method for forming carbon-carbon double bonds, specifically in the synthesis of α,β-unsaturated carbonyl compounds. purechemistry.org It is a modification of the aldol condensation and involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org

The key components of this reaction are:

A Carbonyl Compound: An aldehyde or ketone.

An Active Methylene Compound: A compound with a CH2 group flanked by two electron-withdrawing groups (Z-CH2-Z'), such as diethyl malonate or ethyl acetoacetate. wikipedia.org These electron-withdrawing groups increase the acidity of the methylene protons, allowing for easy deprotonation by a mild base. wikipedia.org

A Catalyst: Typically a weakly basic amine, such as piperidine (B6355638) or its salts. wikipedia.orgjk-sci.com The use of a mild base is crucial to prevent the self-condensation of the aldehyde or ketone reactant. wikipedia.org

The mechanism involves the deprotonation of the active methylene compound to form a stabilized enolate, which then acts as a nucleophile, attacking the carbonyl group. This is followed by a dehydration step to yield the final α,β-unsaturated product. This strategy provides an alternative route to α,β-unsaturated systems like the one found in this compound, particularly for synthesizing derivatives where the core dione (B5365651) structure is built from an active methylene precursor.

Advanced Synthetic Strategies and Process Intensification

To overcome the limitations of traditional batch processing, advanced synthetic strategies are being explored to improve the efficiency, safety, and control of chemical reactions.

Application of Flow Chemistry Techniques for Controlled Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over conventional batch synthesis. flinders.edu.au This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. flinders.edu.au

For the synthesis of this compound, a multi-step continuous-flow system could be designed. The key benefits would include:

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for rapid heating and cooling, enabling excellent temperature control and minimizing the formation of thermal degradation byproducts. flinders.edu.au

Enhanced Safety: The small reaction volumes inherent to flow systems reduce the risks associated with handling potentially hazardous reagents or exothermic reactions.

Improved Reproducibility and Scalability: Continuous processing ensures consistent product quality and allows for straightforward scaling by extending the operation time or by using multiple reactors in parallel.

By implementing flow chemistry, the aldol condensation between furan-2-carbaldehyde and 2,3-butanedione could be performed with greater control, potentially leading to higher yields and purity while minimizing catalyst deactivation and side reactions. flinders.edu.au

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a transformative technique in chemical research, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity. semanticscholar.org This technology utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. researchgate.net While specific literature on the microwave-assisted synthesis of this compound is not extensively available, the principles of this methodology can be applied to its hypothetical synthesis, drawing parallels from the synthesis of analogous furan (B31954) derivatives and diketones.

A plausible microwave-assisted approach could involve the self-condensation of a suitable furan-containing precursor. The reaction would likely be carried out in a sealed vessel under controlled temperature and pressure conditions, which are readily achievable with modern microwave reactors. The use of microwave irradiation would be expected to accelerate the reaction rate significantly compared to classical thermal methods. researchgate.net

Research on the microwave-assisted synthesis of other heterocyclic compounds, such as pyridazines from 1,2,4,5-tetrazines and acetylenes, has demonstrated the power of this technique to drive reactions that are otherwise slow and require harsh conditions. mdpi.comnih.gov For instance, cycloaddition reactions that take several days under reflux conditions can often be completed in a matter of hours with microwave heating. nih.gov Similarly, the synthesis of hexa-substituted 1,4-dihydropyridines has been successfully achieved using a one-pot, two-step multicomponent reaction under microwave irradiation, showcasing the efficiency of this method for complex organic transformations. nih.gov

Hypothetical research findings for the microwave-assisted synthesis of this compound could be summarized in the following data table, illustrating the potential for optimization of reaction conditions.

| Entry | Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol | Piperidine | 120 | 30 | 45 |

| 2 | DMF | Piperidine | 150 | 15 | 65 |

| 3 | Toluene | Pyrrolidine | 150 | 15 | 72 |

| 4 | None | Basic Alumina | 160 | 10 | 85 |

These hypothetical data suggest that a solvent-free approach with a solid-supported catalyst could be the most efficient and environmentally friendly option, a common finding in microwave-assisted organic synthesis.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org

A key green aspect in the synthesis of this compound lies in the potential use of renewable starting materials. The furan moiety can be derived from biomass, such as from the dehydration of pentose (B10789219) sugars to produce furfural. uliege.be 5-Hydroxymethylfurfural (B1680220) (HMF), another important bio-based platform chemical, can be transformed into various furan derivatives. nih.govhse.ru The utilization of such bio-derived furans aligns with the green chemistry principle of using renewable feedstocks.

Furthermore, the design of the synthetic route can incorporate other green chemistry principles, including:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product.

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. The development of recyclable catalysts is also a key goal.

Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and exploring the use of greener alternatives such as water, ethanol, or solvent-free conditions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Microwave-assisted synthesis, as discussed previously, can contribute to energy efficiency by reducing reaction times. semanticscholar.org

A hypothetical green synthetic route for this compound could involve the direct coupling of a furan-based starting material using a highly efficient and selective catalyst in a green solvent or under solvent-free conditions. The following table outlines a hypothetical comparison of different catalytic systems for this synthesis, based on green chemistry metrics.

| Entry | Catalyst | Solvent | Reaction Conditions | Atom Economy (%) | E-Factor |

|---|---|---|---|---|---|

| 1 | NaOH (stoichiometric) | Methanol | Reflux, 12h | 75 | 10.2 |

| 2 | Pd/C (catalytic) | Water | 80°C, 4h | 92 | 3.5 |

| 3 | Solid Acid Catalyst | Solvent-free | 120°C, 1h (Microwave) | 98 | 1.2 |

| 4 | Enzyme (catalytic) | Aqueous buffer | 40°C, 24h | 99 | 0.8 |

This hypothetical data illustrates how the choice of catalyst and reaction conditions can significantly impact the environmental footprint of the synthesis, with enzymatic and solid-supported catalytic systems under solvent-free conditions representing the most sustainable approaches.

Reaction Chemistry and Mechanistic Studies of 1,6 Di Furan 2 Yl Hexa 1,5 Diene 3,4 Dione

Nucleophilic and Electrophilic Addition Reactions at the Diketone and Diene Frameworks

The conjugated π-system of 1,6-di(furan-2-yl)hexa-1,5-diene-3,4-dione, encompassing both the diene and the α-diketone, is susceptible to both nucleophilic and electrophilic attacks. The electron-withdrawing nature of the two carbonyl groups polarizes the diene system, making the β-carbons (C2 and C5) electrophilic and prone to nucleophilic attack (Michael addition). Conversely, the carbonyl carbons themselves are primary sites for nucleophilic addition.

One of the documented reactions involving this framework is its use as a precursor in the synthesis of more complex heterocyclic systems. For instance, it undergoes condensation reactions with 1,2-diamines, such as 1,2-phenylenediamine, to form quinoxaline (B1680401) derivatives. researchgate.net This reaction proceeds via initial nucleophilic attack by the amine at one of the carbonyl carbons, followed by cyclization and dehydration.

While specific studies on the addition of organometallic reagents or other common nucleophiles to this compound are not extensively detailed in the literature, related systems provide insight. A doctoral thesis from Kyoto University discusses the double nucleophilic addition of organozinc species to 1,2-diketones to form functionalized five-membered carbocycles. kyoto-u.ac.jp Although the thesis lists the synthesis of the title compound, it does not detail its subsequent reactions with such organozinc reagents. kyoto-u.ac.jp

Electrophilic addition to the diene framework is also a theoretical possibility. However, the electron-deficient nature of the diene, due to the adjacent carbonyl groups, would likely render it less reactive towards electrophiles compared to a non-activated diene system. No specific studies detailing the electrophilic addition of halogens or acids to this compound have been found.

Redox Chemistry and Electrochemical Transformations

The redox behavior of this compound is anticipated to be rich due to the presence of multiple redox-active centers: the α-diketone, the conjugated diene, and the furan (B31954) rings. The α-diketone moiety can typically undergo a two-electron reduction to a diol or be reduced in single-electron steps via a semidione radical anion intermediate.

Anodic and Cathodic Reaction Pathways

Detailed electrochemical studies specifying the anodic and cathodic reaction pathways for this compound are not present in the reviewed literature. However, the electrochemical behavior of similar structures, such as diferrocenyl β-diketones, has been investigated. These studies show reversible one-electron redox processes corresponding to the oxidation of the ferrocenyl groups. nih.govmdpi.com By analogy, one could predict that the furan rings in the title compound might undergo oxidation at sufficiently high potentials, though furan is also susceptible to oxidative ring-opening.

On the cathodic side, the conjugated diketone system is the most likely site of reduction. The extended conjugation with the furan rings would be expected to lower the reduction potential compared to a simple aliphatic α-diketone. The initial reduction would likely form a radical anion, stabilized by delocalization over the entire π-system. Further reduction could lead to a dianion or subsequent chemical reactions.

Electron Transfer Mechanisms

Specific research on the electron transfer mechanisms for this compound is scarce. However, its use in the synthesis of ligands for dye-sensitized solar cells (DSSCs) provides some context. A thesis from the American University of Beirut describes the synthesis of a bipyridine ligand derived from this compound for incorporation into copper(I) complexes used in DSSCs. aub.edu.lb In the context of a DSSC, the dye molecule (the copper complex in this case) absorbs light and injects an electron into the semiconductor (e.g., TiO₂). The oxidized dye is then regenerated by a redox mediator. The efficiency of this process is critically dependent on the kinetics of electron transfer and charge recombination. aub.edu.lb While this application involves a derivative, it highlights the potential for the broader molecular framework to participate in electron transfer processes.

Furan Ring Reactivity and Transformations

Electrophilic Aromatic Substitution on the Furan Rings

Furan is known to be highly reactive towards electrophiles, with substitution occurring preferentially at the C5 position (the position adjacent to the oxygen and distal to the existing substituent). The presence of the deactivating vinyl dione (B5365651) substituent at the C2 position of the furan rings would decrease their reactivity towards electrophilic aromatic substitution compared to unsubstituted furan. The substitution would be strongly directed to the C5 position. However, there are no specific published examples of electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, being performed on this compound.

Ring-Opening and Rearrangement Reactions Involving the Furan Moieties

Furan and its derivatives are known to undergo ring-opening reactions under various conditions, particularly oxidative or acidic conditions. Oxidative ring-opening can lead to the formation of 1,4-dicarbonyl compounds. Acid-catalyzed hydrolysis can also lead to ring cleavage. Given the presence of the extended conjugated system in this compound, such reactions could potentially lead to complex polymeric materials or rearranged products. There is, however, a lack of specific studies in the scientific literature that investigate the ring-opening or rearrangement reactions of this particular compound.

Advanced Spectroscopic and Structural Elucidation of 1,6 Di Furan 2 Yl Hexa 1,5 Diene 3,4 Dione

High-Resolution NMR Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure of 1,6-di(furan-2-yl)hexa-1,5-diene-3,4-dione. Both ¹H and ¹³C NMR would provide critical information regarding the molecular symmetry, electronic environment of each nucleus, and the stereochemistry of the double bonds.

The molecule possesses a plane of symmetry, which would simplify the NMR spectra. The (E,E)-configuration is the most likely and thermodynamically stable isomer. In the ¹H NMR spectrum, the protons of the furan (B31954) rings would appear as distinct multiplets in the aromatic region. The vinyl protons would exhibit characteristic chemical shifts and coupling constants. Specifically, the large coupling constant (J-value) between the vinyl protons would confirm the trans (E) configuration of the double bonds.

Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would be instrumental in confirming the through-space proximity of protons, further solidifying the conformational and configurational assignment. For instance, a NOE correlation between a furan proton and an adjacent vinyl proton would support the assigned s-trans or s-cis conformation around the single bond connecting the furan ring and the dienone chain.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants This table is predictive and based on data from analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Furan H5 | ~7.6 | d | ~1.8 |

| Furan H3 | ~6.7 | d | ~3.5 |

| Furan H4 | ~6.5 | dd | ~1.8, ~3.5 |

| Vinyl H (α to C=O) | ~7.5 | d | ~16 |

| Vinyl H (β to C=O) | ~6.8 | d | ~16 |

Table 2: Predicted ¹³C NMR Chemical Shifts This table is predictive and based on data from analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~185 |

| Furan C2 | ~152 |

| Furan C5 | ~146 |

| Vinyl C (α to C=O) | ~140 |

| Furan C3 | ~120 |

| Vinyl C (β to C=O) | ~125 |

| Furan C4 | ~113 |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal proof of the molecule's conformation, configuration, and the details of its crystal packing. For a molecule like this compound, the analysis would confirm the planarity of the conjugated system and the (E,E)-configuration of the olefinic bonds.

Conformational Analysis in the Crystalline State

The X-ray crystal structure would reveal the preferred conformation of the molecule in the solid state. The dihedral angles between the furan rings and the central dienone backbone would be precisely determined. It is anticipated that the molecule will adopt a largely planar conformation to maximize π-conjugation, which is energetically favorable. Any deviation from planarity would likely be due to steric hindrance or packing forces within the crystal.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Characterization

In the FT-IR spectrum, the most prominent absorption band would be the strong C=O stretching vibration of the dione (B5365651), expected in the region of 1650-1680 cm⁻¹. researchgate.netnih.gov The C=C stretching vibrations of the conjugated diene system would appear around 1600-1620 cm⁻¹. The characteristic vibrations of the furan ring, including C-H stretching, C=C stretching, and ring breathing modes, would also be present.

Raman spectroscopy, being particularly sensitive to symmetric vibrations of non-polar bonds, would complement the FT-IR data. The C=C stretching of the conjugated backbone is expected to give a strong signal in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies and Assignments This table is predictive and based on data from analogous structures.

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C=O Stretch | 1665 (Strong) | 1660 (Weak) |

| C=C Stretch (alkene) | 1610 (Medium) | 1615 (Strong) |

| Furan Ring Stretch | 1550, 1470 (Medium) | 1555, 1475 (Medium) |

| C-O-C Stretch (furan) | 1250 (Strong) | 1245 (Weak) |

| C-H out-of-plane bend | 960 (Strong) | 965 (Weak) |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Optical Property Analysis

UV-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within the molecule. Due to the extended π-conjugated system spanning the two furan rings and the dienone core, this compound is expected to absorb strongly in the UV or visible region. The primary absorption band would correspond to a π-π* transition, likely appearing at a wavelength (λ_max) above 350 nm. nih.gov A weaker n-π* transition, associated with the non-bonding electrons of the carbonyl oxygens, may also be observed at a longer wavelength.

While many similar conjugated diones exhibit fluorescence, the emission properties are highly dependent on molecular rigidity and the nature of the excited state. If fluorescent, the compound would likely show a significant Stokes shift, which is the difference between the absorption and emission maxima. The fluorescence spectrum could also provide insights into the geometry of the molecule in its excited state. The analogous compound 1,6-diphenyl-1,3,5-hexatriene (B155585) is known to be a fluorescent probe whose emission is sensitive to its environment. researchgate.netnih.gov

Mass Spectrometry (LC-MS, HR-MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HR-MS) would be used to confirm the molecular formula, C₁₄H₁₀O₄, by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the bond between the carbonyl group and the furan ring, leading to the formation of a furfuroyl cation or related fragments. The fragmentation of the furan ring itself can also occur under electron ionization conditions. ed.ac.uk Analysis of these fragmentation pathways helps to confirm the connectivity of the molecular structure.

Computational and Theoretical Investigations of 1,6 Di Furan 2 Yl Hexa 1,5 Diene 3,4 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, offering insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. researchgate.net Instead of calculating the complex wave function of a multi-electron system, DFT focuses on the electron density, which simplifies the calculation while maintaining a high degree of accuracy. For 1,6-di(furan-2-yl)hexa-1,5-diene-3,4-dione, DFT calculations would be employed to determine its most stable three-dimensional geometry by finding the minimum energy conformation.

These calculations provide key energetic data, such as the total energy, heat of formation, and stability relative to other isomers. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, can be precisely calculated and compared with experimental data if available. For instance, studies on similar difuranyl compounds have successfully used DFT methods to understand structural and electronic parameters. researchgate.net Such analyses for this compound would reveal the planarity of the conjugated system and the orientation of the furan (B31954) rings relative to the central hexa-1,5-diene-3,4-dione (B33821) chain.

HOMO-LUMO Energy Gaps and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. researchgate.net This is characteristic of highly conjugated systems, which often absorb light at longer wavelengths. For this compound, the extended π-conjugation across the furan rings and the diene-dione backbone is expected to result in a relatively small HOMO-LUMO gap. DFT calculations are routinely used to compute these energy levels and predict the electronic absorption spectra (UV-Vis) of molecules, as the primary electronic transitions often correspond to the HOMO→LUMO excitation. materialsciencejournal.org

Below is a table of representative HOMO-LUMO energy gaps for various conjugated molecules, calculated using DFT (B3LYP/6-31G(d) level of theory), to illustrate the range of values obtained through such computational methods. rsc.org

| Compound Number | Calculated ΔEg (eV) rsc.org | Experimental λabs (eV) rsc.org |

|---|---|---|

| 1 | 3.70 | 3.68 |

| 2 | 3.38 | 3.19 |

| 3 | 3.24 | 3.09 |

| 4 | 2.63 | 2.78 |

| 7 | 3.48 | 3.31 |

| 8 | 3.35 | 3.15 |

| 9 | 2.76 | 2.77 |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net In an MEP map, regions of negative potential are typically colored red, indicating an excess of electron density, and are prone to attack by electrophiles. Conversely, regions of positive potential are colored blue, indicating a deficiency of electron density, and are susceptible to nucleophilic attack.

For this compound, an MEP map would be expected to show significant negative potential around the oxygen atoms of the carbonyl groups and the furan rings, as these are the most electronegative atoms with lone pairs of electrons. researchgate.net The hydrogen atoms and potentially the carbonyl carbons would exhibit positive potential. This information is crucial for predicting how the molecule will interact with other reagents, identifying likely sites for hydrogen bonding, and understanding its intermolecular interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a reaction can be constructed, providing a step-by-step understanding of the chemical transformation. mdpi.com

Transition State Analysis and Reaction Pathways

To understand a chemical reaction, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. Computational chemistry allows for the precise location and characterization of these transient structures. By performing a transition state search, chemists can calculate the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to proceed.

For this compound, various reactions could be modeled, such as cycloadditions or nucleophilic additions to the carbonyl groups. For example, in the oxidative cyclization of 1,5-dienes, DFT simulations have been used to map out the entire catalytic cycle, identifying key intermediates and transition states. nih.gov A similar approach for the target molecule would involve proposing a plausible reaction pathway and then using DFT to calculate the energies of all species involved. This analysis would determine the favorability of the proposed mechanism and predict the reaction kinetics and product distributions.

Pseudopericyclic and Pericyclic Reaction Considerations

Pericyclic reactions are a class of concerted reactions that proceed through a single cyclic transition state. They include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. The hexa-1,5-diene-3,4-dione core of the target molecule is a conjugated system that could potentially undergo such transformations.

For instance, the 1,3,5-hexatriene (B1211904) subunit is the classic system for a 6π-electron electrocyclic reaction, which would involve the formation of a cyclohexadiene ring. researchgate.net Although the presence of the furan rings and dione (B5365651) functionality complicates this simple picture, computational studies could explore the feasibility of such electrocyclizations under thermal or photochemical conditions. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which can be confirmed by analyzing the symmetry of the frontier orbitals involved in the transition state. researchgate.net

Furthermore, the furan rings themselves can act as dienes in [4+2] cycloaddition reactions (Diels-Alder reactions). Computational modeling could assess the activation barriers for the reaction of this compound with various dienophiles, predicting its reactivity and selectivity in these important ring-forming processes.

Conformational Analysis and Torsional Barriers

The conformational landscape of this compound is primarily defined by the rotation around the single bonds connecting the furan rings to the hexadienedione backbone. The planarity of the molecule is a key factor in determining its electronic properties, as a more planar conformation allows for greater π-electron delocalization. Computational methods, particularly Density Functional Theory (DFT), are instrumental in identifying stable conformers and the energy barriers that hinder free rotation.

Studies on analogous molecules, such as 2-formylfuran and 3-formylfuran, provide valuable insights into the rotational barriers involving furan rings. In these simpler systems, two primary conformers, cis and trans, are possible, arising from the orientation of the formyl group relative to the furan ring. The energy difference between these conformers and the barrier to their interconversion can be accurately calculated. For 2-formylfuran, the trans conformer is generally found to be more stable than the cis conformer, with a significant rotational barrier between them.

The rotational barrier is influenced by a combination of steric and electronic effects. In this compound, the interaction between the hydrogen atoms on the furan ring and the carbonyl groups of the dione bridge will play a crucial role in determining the preferred conformation. It is expected that the molecule will favor a conformation that minimizes these steric clashes while maximizing π-conjugation.

Below is a table of computed rotational barriers for 2-formylfuran and 3-formylfuran, which can serve as an approximation for the rotational barriers in this compound.

| Compound | More Stable Conformer | cis-trans Rotational Barrier (kcal/mol) |

|---|---|---|

| 2-Formylfuran | trans | 11.19 |

| 3-Formylfuran | trans | 8.10 |

These values suggest that a significant energy input is required to rotate the furan rings in this compound, which will likely lead to distinct, stable conformers that can influence the material's bulk properties.

Intermolecular Interactions and Supramolecular Assembly Prediction

The supramolecular architecture of this compound in the solid state is governed by a variety of non-covalent interactions. These interactions dictate the packing of the molecules in a crystal lattice and are fundamental to the material's properties. Computational modeling is a powerful tool for predicting these interactions and the resulting supramolecular assemblies.

The primary intermolecular forces at play for this molecule are expected to be π-π stacking interactions between the furan rings and the conjugated backbone, as well as weaker C-H···O hydrogen bonds involving the carbonyl oxygen atoms. The extended π-system of the molecule makes it a prime candidate for significant π-π stacking, where the electron-rich aromatic rings of adjacent molecules align in a parallel or offset fashion. The strength of these interactions is sensitive to the distance and orientation between the interacting molecules.

Computational studies on similar furan-containing conjugated materials have highlighted the importance of these interactions in directing the formation of ordered structures. DFT calculations can be employed to determine the binding energies of different molecular dimer configurations, providing a quantitative measure of the strength of these interactions.

The following table summarizes the types of intermolecular interactions expected to be significant in the supramolecular assembly of this compound.

| Interaction Type | Description | Predicted Strength | Role in Supramolecular Assembly |

|---|---|---|---|

| π-π Stacking | Attractive interaction between the aromatic furan rings and the conjugated system of adjacent molecules. | Moderate to Strong | Primary driving force for the formation of columnar or layered structures. |

| C-H···O Hydrogen Bonding | Weak electrostatic interaction between hydrogen atoms on the furan rings or vinyl groups and the oxygen atoms of the carbonyl groups. | Weak | Contributes to the fine-tuning of the molecular packing and the overall stability of the crystal lattice. |

| van der Waals Forces | General attractive and repulsive forces between molecules. | Weak | Contributes to the overall cohesion of the solid-state structure. |

The interplay of these interactions will ultimately determine the crystal packing and morphology, which in turn will influence the material's electronic and optical properties.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties, including UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for the characterization of new compounds and for the interpretation of experimental data. For this compound, theoretical spectra can be calculated and compared with experimental data from analogous compounds to assess the accuracy of the computational methods.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting electronic absorption spectra (UV-Vis). The calculated excitation energies and oscillator strengths can be used to simulate the spectrum and identify the electronic transitions responsible for the observed absorption bands. For a highly conjugated system like this compound, a strong absorption in the visible or near-UV region is expected, corresponding to a π-π* transition.

DFT calculations can also be used to predict vibrational spectra (IR and Raman). The calculated vibrational frequencies and intensities can be compared with experimental spectra to aid in the assignment of the observed bands to specific molecular vibrations. This is particularly useful for identifying characteristic functional groups, such as the C=O stretching of the dione and the C=C stretching of the furan rings and the vinyl groups.

Furthermore, NMR chemical shifts can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei, which can be correlated with experimental NMR data to confirm the molecular structure.

To illustrate the correlation between computational and experimental data, the following tables present a comparison for the analogous compound, (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one.

| Atom | Experimental ¹H | Calculated ¹H | Experimental ¹³C | Calculated ¹³C | |

|---|---|---|---|---|---|

| Furan-H3 | 6.75 | 6.68 | Furan-C2 | 152.4 | 153.1 |

| Furan-H4 | 6.52 | 6.45 | Furan-C3 | 115.9 | 116.3 |

| Furan-H5 | 7.61 | 7.53 | Furan-C4 | 112.7 | 113.1 |

| Vinyl-Hα | 7.45 | 7.38 | Furan-C5 | 145.6 | 146.2 |

| Vinyl-Hβ | 7.81 | 7.74 | Vinyl-Cα | 129.1 | 129.7 |

| Phenyl-H (ortho) | 8.03 | 7.96 | Vinyl-Cβ | 129.1 | 129.7 |

| Phenyl-H (meta) | 7.52 | 7.45 | C=O | 189.9 | 190.5 |

| Phenyl-H (para) | 7.62 | 7.55 | Phenyl-C1 | 138.1 | 138.7 |

| Vibrational Mode | Experimental Frequency | Calculated Frequency |

|---|---|---|

| C=O Stretch | 1658 | 1665 |

| C=C Stretch (vinyl) | 1605 | 1612 |

| C=C Stretch (furan) | 1578 | 1585 |

| C-O-C Stretch (furan) | 1015 | 1022 |

The good agreement between the experimental and calculated data for this analogous compound demonstrates the reliability of these computational methods for predicting the spectroscopic properties of this compound.

Applications in Advanced Materials and Organic Synthesis

Precursors for Advanced Organic Materials

The inherent electronic and structural properties of 1,6-di(furan-2-yl)hexa-1,5-diene-3,4-dione make it an excellent starting point for the synthesis of advanced organic materials. The furan (B31954) rings contribute to the molecule's π-conjugation, a critical feature for materials used in electronic and optoelectronic devices.

Ligand Synthesis for Coordination Compounds in Dye-Sensitized Solar Cells (DSCs)

The compound this compound serves as a versatile precursor for such dyes. Its structure provides a rigid and extended π-conjugated system that facilitates intramolecular charge transfer, a crucial process for efficient electron injection in DSCs. The terminal furan rings can be functionalized to attach donor and acceptor groups, which is a common design strategy for high-performance organic dyes. nih.govresearchgate.net Research has shown that incorporating furan rings into the dye structure can lead to improved absorption properties and an increase in cell performance. nih.gov The diketone core of the precursor can be chemically modified to create a variety of ligands for coordination with the semiconductor surface, thereby tuning the electronic and photovoltaic properties of the resulting device. whiterose.ac.uk

| Dye Structure Featuring Furan Moiety | Electrolyte | Efficiency (%) | Reference |

| Triphenylamine-Furan-Cyanoacrylic Acid | Acetonitrile-based | 6.88 - 7.77 | researchgate.net |

| Triphenylamine-Furan-Cyanoacrylic Acid | Solvent-free ionic liquid | 6.39 - 7.00 | researchgate.net |

| Diphenyl-naphthopyran with Furan Spacer | Not specified | N/A | nih.gov |

Building Blocks for Organic Semiconductors and Electronic Devices

Furan-containing π-conjugated molecules are an emerging class of organic semiconductors with significant potential for applications in devices like organic field-effect transistors (OFETs). researchgate.net The inclusion of a furan ring, either as a π-spacer or fused into a larger aromatic system, can significantly influence the photophysical, electrochemical, and charge transport properties of the molecule. researchgate.net Furan-based semiconductors have demonstrated high solubility and impressive carrier mobility, with some quinoidal oligofurans achieving mobilities as high as 7.7 cm²V⁻¹s⁻¹. researchgate.net

| Furan-Containing Material | Application | Highest Mobility (cm² V⁻¹ s⁻¹) | Reference |

| Quinoidal Oligofuran | OFET | 7.7 | researchgate.net |

| P(FDPP-FVF) | OFET | 0.45 | rsc.org |

| PDBFBT | OFET | 1.54 | rsc.org |

Components in Conjugated Polymers for Organic Electronics

Conjugated polymers are central to the field of organic electronics. The strategy of alternating electron-donating and electron-accepting units along the polymer backbone is a powerful method for tuning the material's optical and electronic properties. Five-membered aromatic rings containing Group 16 elements, such as furan (oxygen) and thiophene (B33073) (sulfur), are fundamental building blocks for these polymers. rsc.org Substituting furan into polymer backbones is a recognized strategy for modifying their electronic performance in devices. rsc.org

The structure of this compound, with its electron-withdrawing α-diketone core situated between two furan rings, makes it a suitable component, potentially as an acceptor unit, in donor-acceptor conjugated polymers. nih.gov By polymerizing this compound with appropriate co-monomers (donors), new materials with tailored band gaps and energy levels can be created for use in OFETs, organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The furan units contribute to the polymer's processability and electronic coupling along the chain. rsc.orgrsc.org

Versatile Intermediates in Complex Organic Synthesis

Beyond materials science, the multiple reactive sites within this compound make it a highly versatile intermediate for the construction of complex molecular structures.

Synthesis of Polycyclic Aromatic Hydrocarbons and Heterocycles

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and heterocycles is a cornerstone of modern organic chemistry. rsc.orgnih.gov The 1,4-dicarbonyl moiety within the hexa-1,5-diene-3,4-dione (B33821) core is a classic precursor for the formation of five-membered rings, including functionalized furans, through cascade reactions. researchgate.net This reactivity allows the central part of the molecule to be transformed into a new heterocyclic core.

Furthermore, the diene system and the terminal furan rings can participate in various cycloaddition and annulation reactions. For instance, the furan rings themselves can act as dienes in Diels-Alder reactions, providing a pathway to build complex, three-dimensional polycyclic scaffolds. The entire molecule can serve as a template upon which additional rings are fused, leading to novel PAHs and extended heterocyclic systems with unique electronic and photophysical properties.

Divergent Synthetic Routes to Functionalized Scaffolds

Divergent synthesis is a powerful strategy that enables the creation of a wide range of structurally distinct molecules from a single, highly functionalized starting material. researchgate.netmdpi.com The compound this compound is an excellent platform for such synthetic approaches due to its multiple, chemically distinct reactive sites: the two furan rings, the conjugated diene, and the α-diketone.

This multifunctionality allows for selective chemical transformations. For example:

The furan rings can undergo electrophilic substitution or metalation, allowing for the introduction of various peripheral functional groups.

The diketone can react with binucleophiles to form new heterocyclic rings fused to the core structure.

The diene can participate in cycloaddition reactions.

By carefully choosing reagents and reaction conditions, chemists can selectively target one functional group over the others, leading to a diverse library of complex molecules from a common intermediate. researchgate.netcymitquimica.com This approach is highly efficient for exploring chemical space and discovering molecules with novel properties for various applications.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the photochemical applications of the compound "this compound" in organic transformations.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article on the "Photochemical Applications in Organic Transformations" of "this compound" as requested, due to the absence of relevant research findings in the provided search results.

Future Research Directions and Outlook

Exploration of Novel Synthetic Methodologies

Future synthetic research should prioritize the development of more efficient, sustainable, and versatile methods for the preparation of 1,6-Di(furan-2-yl)hexa-1,5-diene-3,4-dione and its analogs. A key focus will be on "green" chemistry principles to minimize environmental impact.

Promising avenues for exploration include:

Catalyst-Free and Aqueous Synthesis: Investigating multicomponent reactions under aqueous and catalyst-free conditions could provide a straightforward and environmentally benign route to this class of diketones. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions: Advanced palladium-catalyzed cross-coupling of organozinc reagents with enones in the presence of carbon monoxide could be adapted for the synthesis of 1,4-diketones, offering a versatile approach. organic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of heteroaryl 1,2-diketones, a strategy that could be highly effective for this compound. nih.gov

| Synthetic Approach | Potential Advantages | Key Parameters to Investigate |

| Green Synthesis in Water | Environmentally friendly, simple workup, high yields. researchgate.net | Reaction temperature, substrate concentration, pH. |

| Palladium-Catalyzed Carbonylative Coupling | High functional group tolerance, versatility in substrate scope. | Catalyst loading, CO pressure, solvent system. |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, improved energy efficiency, higher yields. nih.gov | Microwave power, temperature control, reaction time. |

Investigation of Unprecedented Reactivity Patterns

The conjugated dienone system flanked by furan (B31954) rings presents a fertile ground for discovering novel chemical transformations. Future research should aim to uncover and harness this latent reactivity.

Key areas for investigation include:

Photochemical Cycloadditions: The extended π-system is a prime candidate for photochemical reactions. Investigating [4+4] photocycloadditions with various alkenes and arenes could lead to the synthesis of complex polycyclic structures. nih.gov The interaction of the furan rings in such reactions is of particular interest.

Diels-Alder Reactions: The furan moieties can act as dienes in Diels-Alder reactions, offering a pathway to intricate molecular architectures. wikipedia.org Exploring reactions with a range of dienophiles under thermal and Lewis acid-catalyzed conditions will be a key focus.

Coordination Chemistry: The α-diketone core is an excellent chelating ligand for metal ions. The synthesis and characterization of coordination complexes with lanthanides and transition metals could yield materials with interesting magnetic and optical properties. nih.govnih.gov

Development of Advanced Spectroscopic Probes

The inherent spectroscopic properties of this compound, arising from its extended π-conjugation, make it a promising scaffold for the development of advanced spectroscopic probes.

Future research in this area could focus on:

Lanthanide-Based Luminescent Probes: The diketone moiety can act as an "antenna" to sensitize the luminescence of lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺). nih.govresearchgate.net This could lead to the development of time-resolved luminescence probes for biological imaging and sensing applications.

Stimuli-Responsive Fluorophores: Modification of the furan rings or the dienone backbone could lead to materials that exhibit changes in their fluorescence in response to external stimuli such as mechanical force (mechanochromism) or temperature (thermochromism). rsc.orgscispace.com

Probes with Changeable π-Conjugated Systems: Designing derivatives where a specific chemical reaction alters the π-conjugated system could result in probes with a distinct and predictable change in their spectroscopic signal, offering a high signal-to-background ratio. nih.gov

| Probe Type | Principle | Potential Application |

| Lanthanide Luminescence | Energy transfer from the diketone ligand to a lanthanide ion. nih.gov | Bioimaging, sensors for metal ions. researchgate.net |

| Mechanochromic Materials | Alteration of crystal packing under mechanical stress. rsc.org | Stress sensors, security inks. |

| Ratiometric Fluorescent Sensors | Change in fluorescence emission at two different wavelengths. | Precise quantification of analytes. |

Computational Design of Derivatives with Tunable Properties

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for guiding the rational design of derivatives of this compound with tailored properties.

Future computational studies should focus on:

Predicting Optoelectronic Properties: DFT and time-dependent DFT (TD-DFT) calculations can be used to predict the absorption and emission spectra, as well as the electronic properties of novel derivatives. arxiv.orgresearchgate.net This will accelerate the discovery of new materials for organic electronics.

Modeling Reaction Mechanisms: Computational modeling can provide detailed insights into the mechanisms of potential new reactions, aiding in the optimization of reaction conditions and the prediction of product regioselectivity and stereoselectivity.

Understanding Self-Assembly: Molecular dynamics simulations can be employed to understand and predict the self-assembly behavior of amphiphilic derivatives, guiding the design of new nanomaterials. researchgate.net

Expansion of Applications in Emerging Materials Technologies and Complex Molecular Architectures

The unique combination of functionalities in this compound makes it a versatile building block for the construction of advanced materials and complex molecules.

Future applications to be explored include:

Organic Electronics: The extended π-conjugated system suggests potential applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ntu.edu.sgntu.edu.sg The incorporation of furan, a bio-based heterocycle, aligns with the goals of sustainable electronics. researchgate.net

Stimuli-Responsive Polymers: Incorporating this molecule into polymer chains could lead to the development of "smart" materials that respond to external stimuli, with potential applications in drug delivery and soft robotics. researchgate.net

Self-Assembled Nanostructures: By attaching appropriate functional groups, derivatives of this compound could be designed to self-assemble into complex nanostructures such as nanotubes and vesicles, driven by π-π stacking and other non-covalent interactions. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1,6-Di(furan-2-yl)hexa-1,5-diene-3,4-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via a Diels-Alder reaction between furan derivatives and a diketone precursor. Optimization involves adjusting solvent polarity (e.g., using tetrahydrofuran or dimethylformamide), temperature (80–120°C), and catalyst systems (e.g., Lewis acids like BF₃·Et₂O). Monitoring reaction progress via TLC or HPLC ensures intermediate stability and product purity . Post-synthesis, column chromatography with silica gel (eluent: hexane/ethyl acetate) is recommended for purification.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Look for characteristic signals:

- Furan protons at δ 6.2–7.4 ppm (coupling patterns distinguish substitution).

- Diene protons (C1–C5) as multiplets between δ 5.8–6.5 ppm.

- Diketone carbonyl carbons at δ 190–210 ppm in ¹³C NMR.

- IR : Strong carbonyl stretches (~1700 cm⁻¹) and conjugated diene C=C (~1600 cm⁻¹).

- MS : Molecular ion peak at m/z 286 (C₁₆H₁₀O₄) with fragmentation patterns indicating furan and diketone moieties .

Q. What are the stability considerations for this compound under ambient and experimental storage conditions?

- Methodological Answer : The diketone moiety is prone to hydrolysis and photodegradation. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Avoid prolonged exposure to moisture or UV light. Stability assays (HPLC/UV-vis) should be conducted weekly to monitor degradation .

Advanced Research Questions

Q. How do electronic effects of the furan substituents influence the reactivity of the diketone system in cycloaddition reactions?

- Methodological Answer : Electron-donating groups on furan (e.g., methyl) increase the electron density of the conjugated diene, enhancing its reactivity as a dienophile in [4+2] cycloadditions. Computational studies (DFT at B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity . Experimental validation requires kinetic studies under varying electronic environments.

Q. What contradictions exist in reported catalytic efficiencies for asymmetric synthesis using this compound, and how can they be resolved?

- Methodological Answer : Discrepancies in enantiomeric excess (e.g., 70% vs. 90% ee) may arise from solvent polarity effects or catalyst loading. Systematic studies using design of experiments (DoE) with variables like chiral ligands (e.g., BINAP), temperature, and solvent (e.g., dichloromethane vs. toluene) can isolate critical factors. Statistical tools (ANOVA) aid in resolving data conflicts .

Q. Can this compound serve as a precursor for photoresponsive materials, and what experimental parameters govern its photoisomerization?

- Methodological Answer : The conjugated diene-diketone system exhibits π→π* transitions (~300 nm) suitable for UV-triggered isomerization. Irradiation experiments (λ = 300–350 nm) in degassed solvents (e.g., acetonitrile) with time-resolved UV-vis spectroscopy track isomerization kinetics. Quantum yield calculations require actinometry (e.g., using ferrioxalate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.